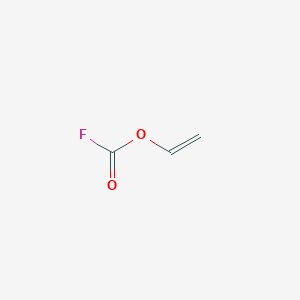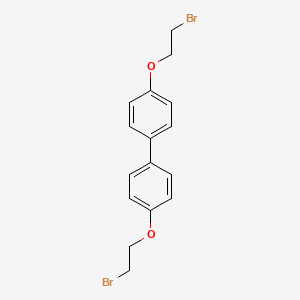
4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2O2 It is a biphenyl derivative where each phenyl ring is substituted with a 2-bromoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
4,4’-dihydroxybiphenyl+2(2-bromoethanol)→4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl+2(H2O)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions, such as using larger reactors and optimizing the purification process to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, forming the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thioether, and ether derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding ethoxy derivative without bromine atoms.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies:
Industrial Applications: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the ethoxy groups are oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dihydroxybiphenyl: The parent compound without the bromoethoxy groups.
4,4’-Bis(2-chloroethoxy)-1,1’-biphenyl: A similar compound where bromine atoms are replaced by chlorine atoms.
4,4’-Bis(2-iodoethoxy)-1,1’-biphenyl: A similar compound where bromine atoms are replaced by iodine atoms.
Uniqueness
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl is unique due to the presence of bromoethoxy groups, which provide specific reactivity and properties The bromine atoms make it a versatile intermediate for further functionalization through nucleophilic substitution reactions
Eigenschaften
CAS-Nummer |
39800-60-7 |
|---|---|
Molekularformel |
C16H16Br2O2 |
Molekulargewicht |
400.10 g/mol |
IUPAC-Name |
1-(2-bromoethoxy)-4-[4-(2-bromoethoxy)phenyl]benzene |
InChI |
InChI=1S/C16H16Br2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,9-12H2 |
InChI-Schlüssel |
ZEIGAFQNBKSLIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCBr)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

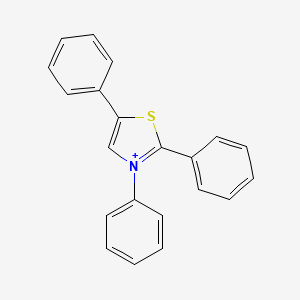
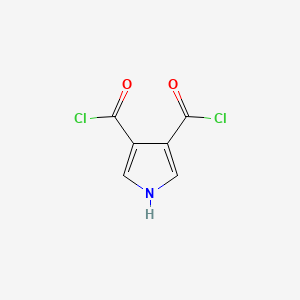
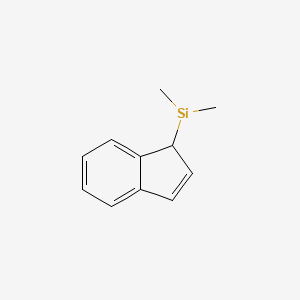



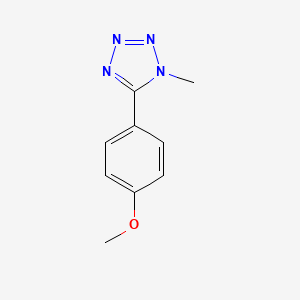
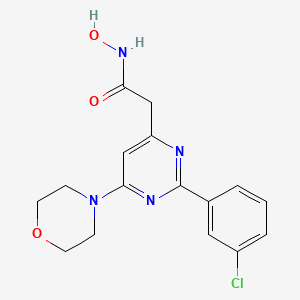
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
